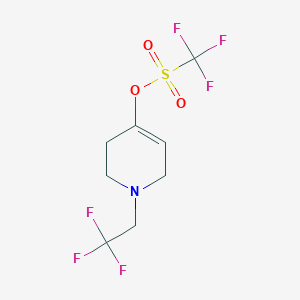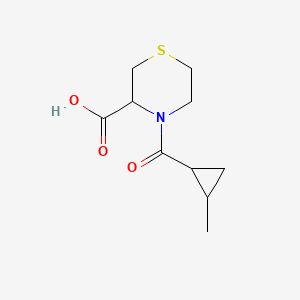
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring, a cyclopropane moiety, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopropane derivatives.
科学的研究の応用
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane moiety can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyclopropane moiety, making it less sterically hindered.
Cyclopropanecarboxylic acid derivatives: Do not contain the thiomorpholine ring, resulting in different chemical properties.
Uniqueness
4-(2-Methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid is unique due to the combination of the thiomorpholine ring and the cyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
特性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
4-(2-methylcyclopropanecarbonyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c1-6-4-7(6)9(12)11-2-3-15-5-8(11)10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
InChIキー |
HPARGZHTJUPNFG-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)N2CCSCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


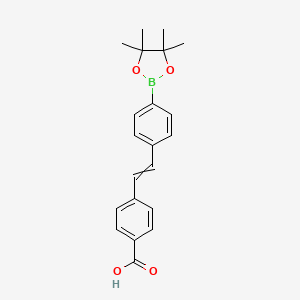
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
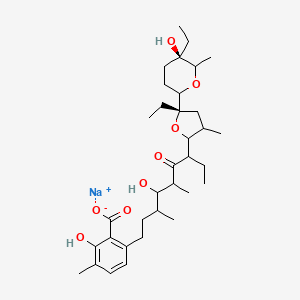
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
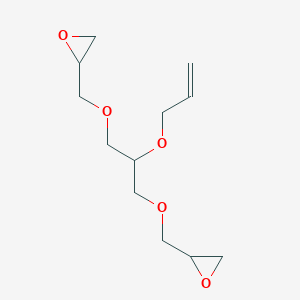
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
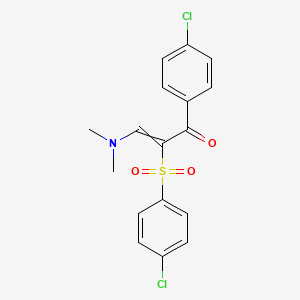
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
